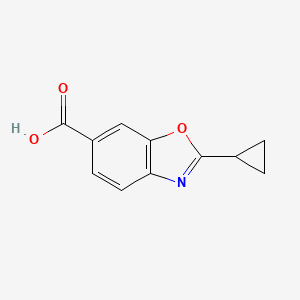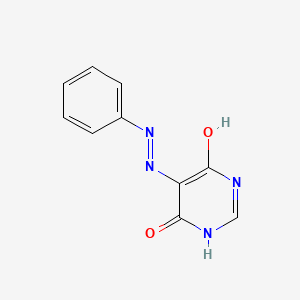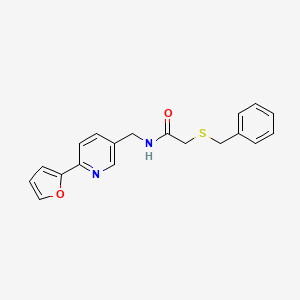
2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is an organic compound with the molecular weight of 203.2 . It is a powder at room temperature . The compound is used as a reagent in organic synthesis, a catalyst in drug synthesis, and a building block in the synthesis of other compounds .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 203.2 . The compound’s InChI code is1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) .
Aplicaciones Científicas De Investigación
Synthesis and Selectivity in Chemical Reactions
Tejas M. Dhameliya et al. (2017) explored the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates and benzazine derivatives. The study provides insights into the selectivity mechanisms and the role of water in facilitating these reactions, offering a basis for understanding the reactivity of similar compounds (Dhameliya et al., 2017).
Anti-Inflammatory Properties
Kapileswar Seth et al. (2014) identified the 2-(2-arylphenyl)benzoxazole moiety as a novel scaffold for selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The synthesized compounds showcased promising anti-inflammatory potency, suggesting potential therapeutic applications (Seth et al., 2014).
Advancements in Cyclopropene Chemistry
L. Liao et al. (2004) described a general method for resolving cycloprop-2-ene carboxylic acids, which are structurally related to 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid. This method offers a pathway to enantiomerically pure derivatives, important for further synthetic and medicinal applications (Liao et al., 2004).
Development of Novel Heterocyclic Systems
Z. Szakonyi et al. (2002) reported on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. These compounds represent a new type of constrained amino acid system, demonstrating the potential for creating novel heterocyclic structures with unique properties (Szakonyi et al., 2002).
Spirocyclic Compound Synthesis
Suryakanta Dalai et al. (2008) developed a method for synthesizing spiro[cyclopropane-1,4′-oxazoline]s, highlighting the versatility of cyclopropyl-containing compounds in generating complex molecular architectures. This research underscores the potential for constructing diverse and functionally rich molecules (Dalai et al., 2008).
Safety and Hazards
The safety information for “2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives are known to interact with various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .
Mode of Action
Benzoxazole derivatives are known to elicit their function by targeting various enzymes or proteins . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Propiedades
IUPAC Name |
2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHWEGKKZFHJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)
![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)


![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)


